molecular formula C10H9NO B1212852 4-Methylquinolin-2-ol CAS No. 607-66-9

4-Methylquinolin-2-ol

Cat. No.: B1212852
CAS No.: 607-66-9
M. Wt: 159.18 g/mol
InChI Key: APLVPBUBDFWWAD-UHFFFAOYSA-N
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Description

4-Methylquinolin-2-ol (CAS 607-66-9), also widely known as 4-Methylcarbostyril, is a versatile quinoline derivative of significant interest in medicinal and synthetic chemistry. This compound serves as a fundamental synthetic intermediate for constructing more complex molecular architectures, particularly in the development of novel antibacterial agents. Its structure is a key pharmacophore in quinoline-based drugs, which are celebrated for their wide spectrum of biological activities, including antimalarial, antibiotic, and anticancer properties . In research applications, this compound is a privileged scaffold for designing and synthesizing new chemical entities. For instance, functionalized quinolin-2-ol derivatives are central to developing compounds carrying 1,2,3-triazole moieties, which have demonstrated promising and comparable antimicrobial activities to existing antibiotics . The broader class of 2-quinolones continues to be a focal point in organic synthesis and drug discovery efforts aimed at overcoming antibacterial resistance and finding new therapeutic agents . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its properties as a building block to explore new pathways in the synthesis of potentially active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLVPBUBDFWWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976132
Record name 4-Methylquinolin-2-ol
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Molecular Weight

159.18 g/mol
Source PubChem
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CAS No.

607-66-9, 84909-43-3
Record name 2-Hydroxy-4-methylquinoline
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Record name 4-Methylquinolin-2-ol
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Record name 4-Methyl-2-hydroxyquinoline
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Record name 4-Methylquinolin-2-ol
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Scientific Research Applications

Chemistry

4-Methylquinolin-2-ol serves as a building block for synthesizing more complex quinoline derivatives, which are valuable in pharmaceuticals and agrochemicals. Its derivatives have been explored for their potential to act as catalysts in various chemical reactions.

Biology

The compound exhibits notable antimicrobial and antifungal properties:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, making it useful in infectious disease research.
  • Antifungal Properties : Investigated for efficacy against fungal pathogens.

Medicine

Research focuses on its potential as an anticancer , antiviral , and anti-inflammatory agent :

  • Derivatives have demonstrated promising results in preclinical studies targeting cancer cell lines such as H-460, HT-29, HepG2, and SGC-7901 .
  • The compound's mechanism often involves inhibition of DNA synthesis by targeting bacterial DNA gyrase, leading to rapid bacterial death.

Industry

Utilized in the production of dyes and pigments, this compound is also employed as a catalyst in various chemical processes. Its derivatives are explored for their potential as fluorescence probes due to their photophysical properties.

Data Table: Summary of Applications

Application FieldSpecific UseKey Findings
ChemistryBuilding block for complex moleculesUsed in synthesis of pharmaceuticals
BiologyAntimicrobial and antifungal studiesEffective against various pathogens
MedicineAnticancer researchPromising results in preclinical studies
IndustryDye production and catalysisExplored for fluorescence properties

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various this compound derivatives against cancer cell lines. Notably, compound variants exhibited IC50 values ranging from 0.03μM0.03\mu M to 1.24μM1.24\mu M, indicating superior activity compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that this compound derivatives displayed significant antimicrobial activity against resistant bacterial strains. The structure–activity relationship highlighted the importance of functional groups in enhancing biological activity.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Quinoline derivatives are highly tunable, with substitutions significantly altering physicochemical and biological properties. Below is a comparative analysis of 4-methylquinolin-2-ol and its analogs:

Table 1: Structural and Physicochemical Comparison
Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-CH₃, 2-OH C₁₀H₉NO 159.19 IC₅₀ >500,000 nM (NQO2 inhibition)
7-Methoxy-2-methylquinolin-4-ol 7-OCH₃, 2-CH₃, 4-OH C₁₁H₁₁NO₂ 189.21 Enhanced lipophilicity; used in binding studies
2-Phenylquinolin-4-ol 2-C₆H₅, 4-OH C₁₅H₁₁NO 221.25 Higher molecular weight; potential antioxidant
4-(1,2,3-Triazol-1-yl)quinolin-2-ones 4-triazole, 2-ketone C₁₁H₈N₄O 212.21 Improved antiproliferative activity
4-Chloro-8-methylquinolin-2(1H)-one 4-Cl, 8-CH₃, 2-ketone C₁₀H₈ClNO 207.63 Reactive intermediate for nucleophilic substitutions

Key Observations :

  • Methoxy and halogen substitutions (e.g., 7-OCH₃ in , 4-Cl in ) increase molecular weight and polarity, influencing solubility and reactivity.
  • Ketone vs. hydroxyl groups: The 2-ketone moiety in 4-(1,2,3-triazol-1-yl)quinolin-2-ones facilitates hydrogen bonding, contrasting with the 2-OH group in this compound, which may limit metabolic stability.
Table 2: Inhibitory Activity Against Quinone Reductase 2 (NQO2)
Compound IC₅₀ (nM) Relative Potency vs. This compound References
This compound >500,000 1× (baseline)
1-Methoxyphenazine 31,100 ~16× more potent
Casimiroin analogue >500,000 Similar to baseline

Insights :

  • This compound shows negligible inhibition of NQO2, unlike 1-methoxyphenazine, which has moderate activity .
  • The lack of electron-withdrawing groups or conjugated systems in this compound may explain its low potency.

Biological Activity

4-Methylquinolin-2-ol (4-MQ) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of 4-MQ, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

4-MQ is a heterocyclic aromatic compound characterized by a quinoline structure with a hydroxyl group at the 2-position and a methyl group at the 4-position. Its chemical formula is C10H9NOC_{10}H_{9}NO . The synthesis of 4-MQ typically involves cyclization reactions of aniline derivatives with β-dicarbonyl compounds, among other methods .

Antioxidant Activity

Research has demonstrated that derivatives of 4-MQ exhibit significant antioxidant properties. The antioxidant activity is influenced by the structural modifications of the compound. For instance, various substituents on the quinoline ring can enhance its ability to scavenge free radicals .

Compound Antioxidant Activity Structural Features
This compoundHighHydroxyl and methyl groups
Derivative AModerateAdditional methoxy group
Derivative BLowNo hydroxyl group

Antimicrobial Activity

4-MQ and its derivatives have shown promising antimicrobial effects against various pathogens, including bacteria and fungi. Studies indicate that these compounds can inhibit bacterial growth by disrupting DNA synthesis through interactions with bacterial DNA gyrase and topoisomerase .

Case Study: Antimicrobial Efficacy
A study evaluated the efficacy of 4-MQ against Staphylococcus aureus, revealing that it significantly reduced bacterial viability at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer potential of 4-MQ has been explored in several studies. It has been observed to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of cyclin-dependent kinases (CDKs). For example, one study reported that 4-MQ derivatives exhibited IC50 values ranging from 0.32 to 0.89 µM against various cancer cell lines, indicating potent antiproliferative effects .

Cell Line IC50 (µM) Mechanism of Action
COLO2050.32Apoptosis induction
H4600.89G2/M phase arrest
Hep3B~0.5Downregulation of CDK1

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that 4-MQ exhibits favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. The compound shows good drug-likeness with minimal cardiotoxicity but potential risks for drug-drug interactions and mutagenicity . Structural modifications are being researched to enhance its pharmacological properties while minimizing side effects.

Applications in Drug Development

The versatility of 4-MQ extends to its applications as a biosensor for detecting biomolecules such as insulin and glucose due to its fluorescence properties . Additionally, ongoing research is focused on optimizing its structure to improve therapeutic efficacy against various diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methylquinolin-2-ol, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves cyclization reactions. A common approach starts with 4-methoxyaniline and ethyl acetoacetate under acidic conditions (e.g., sulfuric acid). Cyclization is followed by demethylation using hydrobromic acid to introduce the hydroxyl group. Catalyst choice (e.g., LiAlH₄ for reduction steps) and solvent selection (ethanol, dioxane) critically affect yield. Reaction temperatures above 100°C are often required for optimal ring closure .
  • Key Considerations : Monitor reaction intermediates via TLC or HPLC to avoid side products like over-methylated derivatives.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodology :

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. Use SHELXL for refinement .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C4, hydroxyl at C2). DMSO-d₆ is preferred for solubility .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What solubility and stability profiles are critical for handling this compound in laboratory settings?

  • Data : Soluble in polar aprotic solvents (DMSO, ethanol) but poorly soluble in water. Stability tests show degradation under UV light or extreme pH (<3 or >10). Store at 4°C in amber vials under inert atmosphere .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives against specific molecular targets?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions with enzymes like cytochrome P450 or kinases. Compare binding affinities with structurally similar compounds (e.g., N-(4-methoxyphenyl)-4-methylquinolin-2-amine) .
  • QSAR modeling : Train models on datasets of quinoline derivatives to correlate substituent effects (e.g., methoxy vs. methyl groups) with IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Case Study : Discrepancies in antioxidant activity between studies may arise from impurity profiles (e.g., residual catalysts) or assay conditions (e.g., DPPH vs. ABTS assays). Reproduce results with HPLC-purified samples and standardized protocols .
  • Statistical Tools : Apply multivariate analysis to isolate variables (e.g., solvent polarity, cell line viability thresholds) contributing to divergent outcomes .

Q. How does crystallographic refinement using SHELX software improve structural insights into this compound derivatives?

  • Workflow :

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

Structure Solution : Use SHELXD for phase problem resolution via dual-space methods.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond network optimization.

  • Example : Applied to 4-Methyl-1-phenylquinolin-2(1H)-one, revealing planar quinoline rings critical for π-π stacking in drug design .

Comparative Analysis of Structural Analogs

Compound NameStructural FeaturesUnique Properties/ApplicationsReference
N-(4-Methoxyphenyl)-4-methylquinolin-2-amineMethoxy-phenyl substitutionEnhanced apoptosis induction in cancer cells
6-Amino-2-methylquinolin-4-olAmino group at C6Precursor for Schiff base syntheses (e.g., antitumor agents)
6-Methoxy-2-methylquinolin-4-olMethoxy at C6, methyl at C2Improved solubility for in vivo pharmacokinetics

Methodological Recommendations

  • Synthetic Optimization : Replace traditional column chromatography with preparative HPLC for purifying oxygen-sensitive intermediates .
  • Bioactivity Testing : Combine in vitro assays (e.g., MTT for cytotoxicity) with zebrafish models to validate neuroprotective effects .
  • Data Reproducibility : Archive raw crystallographic data (e.g., CIF files) in public repositories like CCDC for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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